molecular formula C34H53NO7S B12423581 NR1H4 activator 1

NR1H4 activator 1

Cat. No.: B12423581
M. Wt: 619.9 g/mol
InChI Key: JLMRPDFFAJUPGE-CCWPMEQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

NR1H4 activator 1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of bile acid derivatives as starting materials. The detailed synthetic route and reaction conditions are outlined in patent WO2018152171A1, example 4 .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

NR1H4 activator 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in medicinal chemistry.

Scientific Research Applications

NR1H4 activator 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NR1H4 activator 1 is unique due to its high potency and selectivity for FXR. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C34H53NO7S

Molecular Weight

619.9 g/mol

IUPAC Name

[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate

InChI

InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1

InChI Key

JLMRPDFFAJUPGE-CCWPMEQWSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O

Origin of Product

United States

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